molecular formula C13H17N B13529892 (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane

(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane

Cat. No.: B13529892
M. Wt: 187.28 g/mol
InChI Key: YWSXOSUUMITXOG-XQQFMLRXSA-N
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Description

(1S,6R,8S)-8-phenyl-3-azabicyclo[420]octane is a bicyclic compound that features a unique structure with a phenyl group attached to the azabicyclo[420]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane typically involves the following steps:

    Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors.

    Phenyl Group Introduction: The phenyl group is introduced through substitution reactions, often using phenyl halides or phenylboronic acids in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as phenyl halides, phenylboronic acids, and catalysts like palladium or copper are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a pharmaceutical agent or a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane: A stereoisomer with different spatial arrangement of atoms.

    8-phenyl-3-azabicyclo[4.2.0]octane: A compound without specific stereochemistry.

    8-phenyl-3-azabicyclo[4.2.0]octane derivatives: Compounds with various substituents on the bicyclic framework.

Uniqueness

(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane

InChI

InChI=1S/C13H17N/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12/h1-5,11-14H,6-9H2/t11-,12+,13-/m0/s1

InChI Key

YWSXOSUUMITXOG-XQQFMLRXSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1C[C@@H]2C3=CC=CC=C3

Canonical SMILES

C1CNCC2C1CC2C3=CC=CC=C3

Origin of Product

United States

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